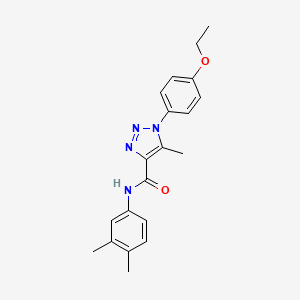
N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H22N4O2 and its molecular weight is 350.422. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives. Its unique structure and functional groups suggest potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
The compound's molecular characteristics are as follows:
| Property | Value |
|---|---|
| Molecular Formula | C25H26N4O4 |
| Molecular Weight | 446.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | 946216-45-1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells. The compound may inhibit enzymes involved in cell proliferation and induce apoptosis in cancer cells. Preliminary studies suggest that it could exhibit selective cytotoxic effects against various cancer cell lines.
Anticancer Activity
Recent research has highlighted the anticancer potential of triazole derivatives. A comparative study evaluated the antiproliferative effects of several triazole compounds against different cancer cell lines. The results indicated that derivatives similar to this compound exhibited significant cytotoxicity comparable to established chemotherapeutic agents like doxorubicin.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)... | HeLa | 0.45 |
| N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)... | A549 | 0.75 |
| Doxorubicin | HeLa | 0.05 |
| Doxorubicin | A549 | 0.18 |
Antimicrobial Activity
Triazole derivatives have also been investigated for their antimicrobial properties. The compound demonstrates promising activity against various bacterial strains. Research indicates that modifications in the triazole ring can enhance antibacterial efficacy.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)... | E. coli | 10 |
| N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)... | S. aureus | 15 |
| Ceftriaxone | E. coli | 5 |
| Ceftriaxone | S. aureus | 7 |
Case Studies and Research Findings
A study published in MDPI explored the synthesis and biological evaluation of various triazole derivatives, including those structurally related to this compound. The findings revealed that these compounds exhibited significant antiproliferative activities against multiple cancer cell lines and showed potential as effective antimicrobial agents .
Another investigation focused on the mechanism of action of triazole derivatives, indicating that they may disrupt cellular processes by inhibiting key enzymes involved in DNA synthesis and repair . This highlights the importance of further research into the specific pathways affected by this compound.
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-5-26-18-10-8-17(9-11-18)24-15(4)19(22-23-24)20(25)21-16-7-6-13(2)14(3)12-16/h6-12H,5H2,1-4H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRQYOQPKMPMBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














